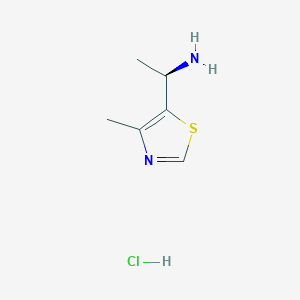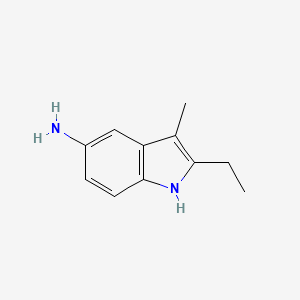![molecular formula C11H15N3O2 B11732168 4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide](/img/structure/B11732168.png)
4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxycarbamimidoyl group and a propan-2-yl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Hydroxycarbamimidoyl Group: The hydroxycarbamimidoyl group can be introduced through the reaction of the benzamide with hydroxylamine hydrochloride in the presence of a base.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be attached via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the benzamide core can yield amine derivatives.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propan-2-yl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Z)-N’-hydroxycarbamimidoyl]benzamide: Lacks the propan-2-yl group, which may affect its lipophilicity and biological activity.
N-(propan-2-yl)benzamide: Lacks the hydroxycarbamimidoyl group, which may reduce its potential as an enzyme inhibitor.
Uniqueness
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is unique due to the presence of both the hydroxycarbamimidoyl and propan-2-yl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
4-[(E)-N'-hydroxycarbamimidoyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)13-11(15)9-5-3-8(4-6-9)10(12)14-16/h3-7,16H,1-2H3,(H2,12,14)(H,13,15) |
Clave InChI |
MVVQEXOWCZYZEX-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)NC(=O)C1=CC=C(C=C1)/C(=N\O)/N |
SMILES canónico |
CC(C)NC(=O)C1=CC=C(C=C1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732095.png)


![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11732114.png)
![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732116.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732121.png)


![benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732140.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11732148.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11732149.png)
![N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732159.png)
![3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11732171.png)
